molecular formula C₄₁H₄₉N₃O₁₀ B1144982 Desacetyl Rifaximin CAS No. 80621-88-1

Desacetyl Rifaximin

Numéro de catalogue: B1144982
Numéro CAS: 80621-88-1
Poids moléculaire: 743.84
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desacetyl Rifaximin is an impurity of Rifaximin, a non-absorbable semisynthetic Rifamycin antibiotic.

Applications De Recherche Scientifique

Activité antibiotique

Desacetyl Rifaximin est un métabolite de Rifaximin {svg_1}, qui appartient à la classe des antibiotiques Rifamycine {svg_2}. Ces antibiotiques sont connus pour leur utilisation dans le traitement de la tuberculose (TB) et présentent une activité bactéricide contre de nombreuses bactéries Gram-positives et Gram-négatives en inhibant l'ARN polymérase {svg_3}.

Traitement de la tuberculose

La rifampicine et la rifapentine, des analogues de la Rifaximine, sont les plus couramment utilisées pour le traitement de la tuberculose {svg_4}. Elles ont fait preuve d'une grande promesse dans la lutte contre la tuberculose multirésistante {svg_5}.

3. Traitement des infections à Mycobacterium Avium Complex La rifabutine et la Rifaximine sont principalement utilisées pour traiter les infections à Mycobacterium avium complex {svg_6}. Ces infections sont souvent observées chez les personnes dont le système immunitaire est affaibli, comme les personnes atteintes du VIH/SIDA.

Traitement de la diarrhée du voyageur

La Rifaximine est également utilisée pour traiter la diarrhée du voyageur {svg_7}. Cette affection est généralement causée par la consommation d'aliments ou d'eau contaminés.

Traitement des maladies gastro-intestinales

Avec la compréhension du rôle pathogène de la flore intestinale dans plusieurs maladies gastro-intestinales, l'utilisation de la Rifaximine a été étendue à l'encéphalopathie hépatique, à la prolifération bactérienne de l'intestin grêle (SIBO), à la maladie inflammatoire de l'intestin et à la maladie diverticulaire du côlon {svg_8}.

6. Impact du polymorphisme cristallin sur la biodisponibilité La biodisponibilité systémique de la Rifaximine est très limitée {svg_9}. Cependant, des études ont montré que la biodisponibilité peut être influencée par la forme cristalline du médicament {svg_10}. Par exemple, la Rifaximine amorphe s'est avérée avoir une biodisponibilité systémique plus élevée que le polymorphisme alpha de la Rifaximine {svg_11}.

Mécanisme D'action

Target of Action

Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

This compound interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, this compound appears to modulate gut-immune signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .

Safety and Hazards

Rifaximin may cause serious side effects. Call your doctor at once if you have: severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); fever; or fluid build-up around the stomach–rapid weight gain, stomach pain and bloating, trouble breathing while lying down . Safety data sheet suggests wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Orientations Futures

Rifaximin may be best described as a gut microenvironment modulator with cytoprotection properties, and further studies are needed to determine whether these putative mechanisms of action play a direct role in clinical outcomes . The benefits of rifaximin use continues to gather momentum, given its non-absorbable nature and well-tolerated side-effect profile .

Analyse Biochimique

Biochemical Properties

Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .

Molecular Mechanism

The mechanism of action of this compound involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .

Temporal Effects in Laboratory Settings

Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases

Metabolic Pathways

This compound is a metabolite of Rifaximin, which is primarily metabolized into this compound via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .

Subcellular Localization

As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifaximin involves the removal of the acetyl group from Rifaximin.", "Starting Materials": [ "Rifaximin" ], "Reaction": [ "Rifaximin is treated with a strong base, such as sodium hydroxide, in an aqueous solution.", "The reaction mixture is heated to a high temperature and stirred for several hours.", "The resulting mixture is then acidified to a pH of around 2-3 using hydrochloric acid.", "The mixture is then extracted with an organic solvent, such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Desacetyl Rifaximin as a white solid." ] }

Numéro CAS

80621-88-1

Formule moléculaire

C₄₁H₄₉N₃O₁₀

Poids moléculaire

743.84

Synonymes

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.